molecular formula C9H9ClO3 B175995 Methyl 2-(2-chlorophenyl)-2-hydroxyacetate CAS No. 156276-21-0

Methyl 2-(2-chlorophenyl)-2-hydroxyacetate

Cat. No.: B175995
CAS No.: 156276-21-0
M. Wt: 200.62 g/mol
InChI Key: ZMPGBVQQIQSQED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the ortho position and a hydroxyl group is attached to the alpha carbon of the ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification of 2-(2-chlorophenyl)-2-hydroxyacetic acid

      Reactants: 2-(2-chlorophenyl)-2-hydroxyacetic acid, methanol, and a strong acid catalyst such as sulfuric acid.

      Conditions: The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled and condensed back into the reaction flask. This process helps drive the esterification to completion.

      Procedure: The acid and methanol are mixed in the presence of the acid catalyst and heated under reflux for several hours. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the ester.

  • Industrial Production Methods

    • Industrial production of methyl 2-(2-chlorophenyl)-2-hydroxyacetate often involves similar esterification processes but on a larger scale. Continuous flow reactors and automated systems may be used to ensure consistent quality and yield. The use of more efficient catalysts and optimized reaction conditions can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Typically carried out in an acidic or neutral medium.

      Products: Oxidation of the hydroxyl group can lead to the formation of a ketone or carboxylic acid derivative.

  • Reduction

      Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Conditions: Usually performed in an inert solvent such as tetrahydrofuran (THF) or ethanol.

      Products: Reduction of the ester group can yield the corresponding alcohol.

  • Substitution

      Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

      Conditions: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

      Products: Substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Methyl 2-(2-chlorophenyl)-2-hydroxyacetate can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

    Biochemical Studies: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.

Medicine

    Drug Development: Due to its structural similarity to certain bioactive molecules, it can be explored as a potential lead compound in drug discovery programs targeting various diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 2-(2-chlorophenyl)-2-hydroxyacetate exerts its effects depends on the specific application. In biochemical contexts, it may act as a substrate for enzymes, undergoing hydrolysis or other transformations. The molecular targets and pathways involved would vary based on the biological system and the specific reactions being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chlorophenyl)-2-hydroxyacetate: Similar structure but with the chlorine atom at the para position.

    Ethyl 2-(2-chlorophenyl)-2-hydroxyacetate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-(2-bromophenyl)-2-hydroxyacetate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

    Positional Isomerism: The ortho position of the chlorine atom in methyl 2-(2-chlorophenyl)-2-hydroxyacetate can lead to different steric and electronic effects compared to its para or meta isomers.

    Reactivity: The presence of both a hydroxyl group and a chlorine atom in close proximity can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPGBVQQIQSQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-chlorophenyl)-2-hydroxyacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-chlorophenyl)-2-hydroxyacetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2-chlorophenyl)-2-hydroxyacetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2-chlorophenyl)-2-hydroxyacetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(2-chlorophenyl)-2-hydroxyacetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2-chlorophenyl)-2-hydroxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.